N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
CAS No.: 896279-24-6
Cat. No.: VC5972734
Molecular Formula: C19H23N3O5S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896279-24-6 |
|---|---|
| Molecular Formula | C19H23N3O5S2 |
| Molecular Weight | 437.53 |
| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C19H23N3O5S2/c1-27-16-8-6-14(7-9-16)12-20-18(23)19(24)21-13-15-4-2-10-22(15)29(25,26)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | RTLUSZJOVHJTOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct functional groups:
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Ethanediamide Core: Serves as a central scaffold, enabling hydrogen bonding and dipole interactions with target proteins.
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4-Methoxybenzyl Group: Attached to the ethanediamide nitrogen, this aromatic moiety may enhance lipid solubility and influence pharmacokinetics.
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Thiophene-2-sulfonyl-pyrrolidine Substituent: The pyrrolidine ring, functionalized with a sulfonylated thiophene, introduces steric bulk and electronic diversity, potentially modulating receptor affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 896279-24-6 |
| Molecular Formula | C₁₉H₂₃N₃O₅S₂ |
| Molecular Weight | 437.53 g/mol |
| Key Functional Groups | Ethanediamide, Thiophene sulfonyl, Pyrrolidine |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves sequential coupling reactions. A primary route begins with the formation of the pyrrolidine-thiophene sulfonyl intermediate, followed by amidation with the ethanediamide core. Key steps include:
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Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions to yield 1-(thiophene-2-sulfonyl)pyrrolidine.
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Amine Alkylation: Introduction of the methylene group via alkylation with bromoethylamine derivatives.
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Ethanediamide Coupling: Condensation of the functionalized pyrrolidine intermediate with N-(4-methoxybenzyl)ethanediamide using carbodiimide-based coupling agents.
Optimization Parameters
Critical factors influencing yield and purity include:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.
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Temperature Control: Maintaining temperatures between 0–25°C during sulfonylation prevents side reactions.
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Catalyst Use: Triethylamine or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .
Mechanistic Insights and Biological Activity
Putative Targets
While the exact mechanism remains unconfirmed, structural analogs suggest interactions with:
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Neurological Receptors: The pyrrolidine-thiophene sulfonyl group may bind to σ-1 or NMDA receptors, implicated in neuropathic pain and cognitive disorders.
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Enzyme Inhibition: Sulfonamide moieties often inhibit carbonic anhydrases or proteases, though this remains speculative .
In Vitro Findings
Therapeutic Applications and Clinical Relevance
Neurological Disorders
The compound’s receptor profile suggests utility in:
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Neuropathic Pain: Modulation of σ-1 receptors could attenuate hyperalgesia in diabetic neuropathy models.
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Depression: 5-HT₃ antagonism may enhance monoaminergic neurotransmission, akin to mirtazapine.
Research Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising in vitro activity, the compound’s high molecular weight (437.53 g/mol) and cLogP (~3.2) may impede blood-brain barrier penetration, necessitating prodrug strategies.
Synthetic Scalability
Current routes afford modest yields (~35%), driven by side reactions during sulfonylation. Future work could explore flow chemistry or enzymatic catalysis to improve efficiency .
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